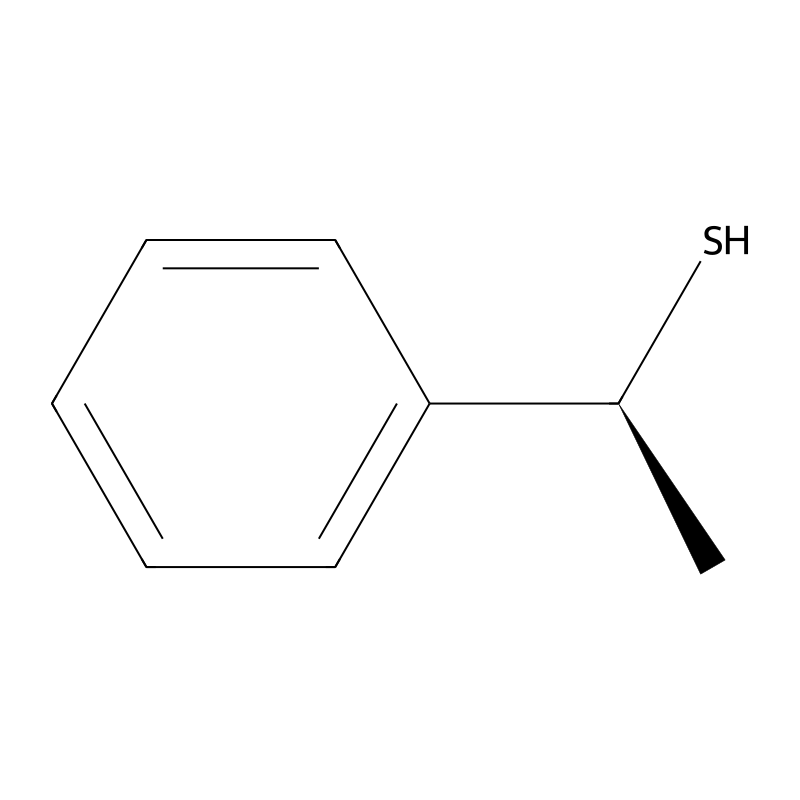(S)-1-Phenylethanethiol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
(S)-1-Phenylethanethiol is an organic compound classified as a thiol, characterized by its molecular formula . It features a phenyl group attached to an ethanethiol backbone, which contributes to its unique properties. This compound appears as a yellow oily liquid with a strong odor often described as meat-like or sulfurous, making it notable in olfactory studies . The presence of the thiol functional group is significant for its reactivity and interaction with olfactory receptors, leading to its distinctive scent profile.
- Nucleophilic Substitution: The thiol group can act as a nucleophile, replacing halides or other leaving groups in substitution reactions.
- Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
- Formation of Thiol Esters: Reacting with carboxylic acids can yield thiol esters, which are important in organic synthesis.
These reactions highlight the compound's versatility and potential utility in organic chemistry.
Research indicates that (S)-1-Phenylethanethiol exhibits significant biological activity. Its strong odor makes it relevant in studies of olfactory signaling, where it can activate specific odorant receptors. This interaction is crucial for understanding scent detection mechanisms and has implications for food flavoring and aroma enhancement . Additionally, preliminary studies suggest potential antimicrobial properties, although further investigation is needed to fully elucidate its biological effects and mechanisms of action.
(S)-1-Phenylethanethiol can be synthesized through several methods:
- Alkylation of Thiols: This method involves the reaction of phenyl lithium with ethanethiol to produce (S)-1-Phenylethanethiol.
- Reduction of Thioesters: Thioesters can be reduced using lithium aluminum hydride to yield the corresponding thiols.
- Direct Synthesis from Phenylacetaldehyde: By reacting phenylacetaldehyde with hydrogen sulfide in the presence of a catalyst, (S)-1-Phenylethanethiol can be synthesized.
These methods showcase the compound's accessibility for research and industrial applications.
(S)-1-Phenylethanethiol finds applications across various fields:
- Flavoring and Fragrance Industry: Its unique odor profile makes it valuable for enhancing food flavors and creating fragrances.
- Analytical Chemistry: It serves as a derivatization reagent in mass spectrometry, improving the analysis of specific molecules.
- Research Tool: Its role in olfactory signaling makes it an important compound for studies related to scent detection and sensory perception.
Studies on the interactions of (S)-1-Phenylethanethiol with other compounds have revealed insights into its reactivity and biological implications. It has been shown to interact with various nucleophiles and electrophiles, influencing reaction pathways and product formation. Furthermore, its role in olfactory signaling indicates how it may affect sensory perception when combined with other aromatic compounds .
Several compounds share structural similarities with (S)-1-Phenylethanethiol. Below are notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzyl mercaptan | C7H8S | Stronger odor; used in industrial applications. |
| 2-Phenylethanethiol | C8H10S | Slightly different structure; used in flavoring. |
| Thiocresol | C7H8S | Exhibits antibacterial properties; used as a preservative. |
What sets (S)-1-Phenylethanethiol apart from its analogs is its specific odor profile and its applications in both flavoring and fragrance industries. While other thiols may exhibit similar reactivity or physical properties, the combination of its aromatic structure and functional group contributes to its distinctive characteristics and utility.








